molecular formula C10H14ClNO B11902747 4-Chloro-2-(neopentyloxy)pyridine CAS No. 1346706-98-6

4-Chloro-2-(neopentyloxy)pyridine

Cat. No.: B11902747
CAS No.: 1346706-98-6
M. Wt: 199.68 g/mol
InChI Key: YMSIWHCWQNAWCY-UHFFFAOYSA-N
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Description

4-Chloro-2-(neopentyloxy)pyridine is a pyridine derivative characterized by a chlorine atom at the 4-position and a neopentyloxy (2,2-dimethylpropoxy) group at the 2-position of the pyridine ring. The neopentyloxy substituent introduces steric bulk and lipophilicity, which can influence the compound’s reactivity, solubility, and biological interactions.

Properties

CAS No.

1346706-98-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-chloro-2-(2,2-dimethylpropoxy)pyridine

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)7-13-9-6-8(11)4-5-12-9/h4-6H,7H2,1-3H3

InChI Key

YMSIWHCWQNAWCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=NC=CC(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(neopentyloxy)pyridine typically involves multiple steps. One common method starts with 4-pyridylaldehyde, which reacts with a format reagent to generate 4-(2-hydroxy neopentyl)pyridine. This intermediate is then reduced to form 4-neopentylpyridine, which is subsequently oxidized to produce 4-neopentylpyridine oxide. Finally, the compound is chlorinated to yield this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of readily available raw materials, simple operations, and conditions conducive to large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(neopentyloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Hydrogen peroxide and other oxidizing agents are used.

    Reduction: Reducing agents like sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines .

Scientific Research Applications

4-Chloro-2-(neopentyloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(neopentyloxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine Derivatives

Structural and Physicochemical Properties

The table below compares 4-Chloro-2-(neopentyloxy)pyridine with structurally related compounds, focusing on substituents, molecular weight, and key physicochemical parameters.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
This compound Cl (C4), Neopentyloxy (C2) C₁₀H₁₃ClNO 198.67* High lipophilicity, steric hindrance
4-Chloro-2-(cyclohexylthio)pyridine Cl (C4), Cyclohexylthio (C2) C₁₁H₁₄ClNS 227.75 Moderate lipophilicity, sulfur reactivity
4-Chloro-2-(chloromethyl)pyridine Cl (C4), Chloromethyl (C2) C₆H₅Cl₂N 162.02 Electrophilic reactivity, lower stability
4-Chloro-2,2'-bipyridine Cl (C4), Pyridyl (C2') C₁₀H₇ClN₂ 190.63 Bidentate ligand potential, planar structure
4-Chloro-2-(4-methylphenyl)imidazo[4,5-c]pyridine Cl (C4), 4-Methylphenyl (C2) C₁₃H₁₀ClN₃ 243.69 Heterocyclic rigidity, potential bioactivity

*Calculated molecular weight based on substituents.

Key Observations:
  • Lipophilicity : The neopentyloxy group in this compound likely confers higher lipophilicity compared to sulfur-containing analogs like 4-Chloro-2-(cyclohexylthio)pyridine, as ethers generally have lower polarity than thioethers .
  • Steric Effects : The bulky neopentyloxy group may hinder nucleophilic substitution at the 2-position, contrasting with the reactive chloromethyl group in 4-Chloro-2-(chloromethyl)pyridine, which readily participates in further functionalization .
  • Biological Relevance : Imidazo[4,5-c]pyridine derivatives (e.g., 4-Chloro-2-(4-methylphenyl)imidazo[4,5-c]pyridine) exhibit bioactivity in cancer research, suggesting that substituent positioning on pyridine scaffolds can modulate pharmacological properties .

Biological Activity

4-Chloro-2-(neopentyloxy)pyridine is an organic compound characterized by a pyridine ring substituted with a neopentyloxy group at the 2-position and a chlorine atom at the 4-position. This unique structure suggests potential biological activities that warrant investigation. Its molecular formula is C11H14ClN, with a molecular weight of approximately 199.68 g/mol. The compound's synthesis and interactions with biological systems are of particular interest in pharmaceutical applications.

Synthesis Methods

Various methods for synthesizing this compound have been explored, including:

  • Nucleophilic Substitution : Utilizing chlorinated pyridine derivatives and neopentanol.
  • Coupling Reactions : Involving palladium-catalyzed reactions to form C-O bonds.

These methods have been optimized to yield high purity and yield, facilitating further biological studies.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as a pharmaceutical intermediate. Initial findings suggest that it may exhibit anti-inflammatory properties, similar to other pyridine derivatives.

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameMolecular FormulaNotable Biological Activity
This compoundC11H14ClNPotential anti-inflammatory activity
4-Chloro-3-methylpyridineC6H6ClNAntimicrobial properties
2-Chloro-4-methylpyridineC6H6ClNInhibitory effects on cancer cell lines
3-(Neopentyloxy)pyridineC10H15NONeuroprotective effects in vitro

Research indicates that compounds similar to this compound may act through inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response regulation. Compounds exhibiting this activity often demonstrate low cytotoxicity while effectively reducing pro-inflammatory cytokines.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives of pyridine, including those related to this compound, inhibited TNF-α production in LPS-stimulated human peripheral blood mononuclear cells, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Cell Viability Assays : In vitro assays showed that concentrations up to 100 μM did not affect cell viability while maintaining significant inhibitory effects on cytokine production . This characteristic is crucial for developing safe therapeutic agents.

Discussion

The unique structure of this compound may confer distinct biological properties compared to other pyridine derivatives. Its potential as an anti-inflammatory agent positions it as an interesting candidate for further research and development in pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-(neopentyloxy)pyridine, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React 2,4-dichloropyridine with neopentyl alcohol in the presence of a base (e.g., NaOH or KOH) under reflux in a polar aprotic solvent (e.g., DMF). The bulky neopentyloxy group requires prolonged reaction times (8–12 hours) and elevated temperatures (80–100°C) to overcome steric hindrance .
  • Catalytic optimization : Transition metal catalysts (e.g., CuI) may accelerate substitution by stabilizing intermediates. However, excess catalyst can lead to side products like oxidation derivatives .
    • Data Table :
SolventBaseTemp (°C)Time (h)Yield (%)
DMFKOH801265
DMSONaOH1001058
THFNaH601542

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • X-ray crystallography : Determines bond lengths, angles, and dihedral angles. The neopentyloxy group introduces steric distortion, as seen in similar pyridine derivatives (e.g., dihedral angles of 62° between substituents) .
  • NMR spectroscopy : 1^1H NMR confirms substitution patterns (e.g., absence of the 2-chloro proton and integration of neopentyl methyl groups). 13^{13}C NMR identifies deshielding effects from the electron-withdrawing chlorine .
    • Key Observation : The bulky neopentyloxy group reduces molecular planarity, affecting π-π stacking in crystal lattices .

Advanced Research Questions

Q. How does the neopentyloxy group influence substitution reactivity compared to linear alkoxy substituents?

  • Steric Effects : Neopentyloxy’s tert-butyl-like structure hinders nucleophilic attack at the 4-chloro position. Reaction rates with amines (e.g., piperidine) are 3–5× slower than linear analogs (e.g., methoxy) due to restricted transition-state geometry .
  • Electronic Effects : The electron-donating alkoxy group activates the pyridine ring for electrophilic substitution but deactivates it toward nucleophilic displacement. Computational studies (DFT) show a 15% reduction in electron density at the 4-position compared to unsubstituted pyridine .

Q. What computational methods predict the binding affinity of this compound with biological targets?

  • Approaches :

  • Molecular docking : Screens against kinase or protease targets (e.g., COX-2 for anti-inflammatory activity). The chlorine atom participates in halogen bonding with active-site residues (e.g., Tyr385) .
  • MD simulations : Assess stability of ligand-receptor complexes. The neopentyloxy group enhances hydrophobic interactions but may reduce solubility, as seen in analogs with logP values >3.5 .
    • Validation : Correlate docking scores with in vitro IC50_{50} values (e.g., 25 µM for anticancer activity in imidazopyridine analogs) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC ranging from 8–64 µg/mL across studies):

  • Purity analysis : Use HPLC to confirm compound integrity (>98% purity). Impurities like 4-chloro-2-hydroxypyridine (from hydrolysis) can skew results .
  • Assay conditions : Standardize broth microdilution methods (e.g., Mueller-Hinton vs. RPMI media) to control pH and ion strength .
    • Structural analogs : Compare with 4-Chloro-2-(trifluoromethyl)pyridine derivatives, where trifluoromethyl groups enhance metabolic stability but reduce solubility .

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